molecular formula C15H17F2N3O4S B11270155 ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B11270155
M. Wt: 373.4 g/mol
InChI Key: SEJLYWPRJKVRRY-UHFFFAOYSA-N
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Description

ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the pyrazole derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluorophenyl Group: This can be done via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It can be used as a building block in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes, while the sulfamoyl group can participate in hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-METHYL-1H-PYRAZOLE-4-CARBOXYLATE
  • ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-PROPYL-1H-PYRAZOLE-4-CARBOXYLATE

Uniqueness

The unique combination of the difluorophenyl and sulfamoyl groups in ETHYL 5-{[(2,4-DIFLUOROPHENYL)METHYL]SULFAMOYL}-3-ETHYL-1H-PYRAZOLE-4-CARBOXYLATE provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17F2N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 3-[(2,4-difluorophenyl)methylsulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C15H17F2N3O4S/c1-3-12-13(15(21)24-4-2)14(20-19-12)25(22,23)18-8-9-5-6-10(16)7-11(9)17/h5-7,18H,3-4,8H2,1-2H3,(H,19,20)

InChI Key

SEJLYWPRJKVRRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCC2=C(C=C(C=C2)F)F)C(=O)OCC

Origin of Product

United States

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